6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine 6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 88067-14-5
VCID: VC17616553
InChI: InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19)
SMILES:
Molecular Formula: C13H12N6S2
Molecular Weight: 316.4 g/mol

6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine

CAS No.: 88067-14-5

Cat. No.: VC17616553

Molecular Formula: C13H12N6S2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine - 88067-14-5

Specification

CAS No. 88067-14-5
Molecular Formula C13H12N6S2
Molecular Weight 316.4 g/mol
IUPAC Name 6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19)
Standard InChI Key DDQHIENGOZADLH-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 6-(methylsulfanyl)-N²-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine delineates its structure:

  • A 1,3,5-triazine backbone with amino groups at positions 2 and 4.

  • A methylsulfanyl (-SCH₃) substituent at position 6.

  • A 4-phenyl-1,3-thiazol-2-yl group appended to the amino nitrogen at position 2.

The molecular formula is C₁₃H₁₂N₆S₂, with a molecular weight of 340.41 g/mol. Key structural features include:

  • Triazine Core: A six-membered aromatic ring with alternating nitrogen and carbon atoms, providing a planar geometry conducive to π-π interactions .

  • Thiazole Moiety: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing bioactivity in medicinal compounds .

  • Methylsulfanyl Group: A hydrophobic substituent influencing solubility and membrane permeability .

Spectral Characterization

While experimental spectral data for this compound are unavailable, analogous triazine-thiazole hybrids exhibit:

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (methylsulfanyl), δ 6.8–7.5 ppm (aromatic protons), and δ 8.0–8.5 ppm (thiazole protons) .

  • MS (ESI+): A molecular ion peak at m/z 341 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The compound can be synthesized via sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine), a common triazine precursor :

  • Position 6 Substitution: Reaction with sodium thiomethoxide (NaSCH₃) introduces the methylsulfanyl group.

  • Position 2 Substitution: Coupling with 4-phenyl-1,3-thiazol-2-amine under basic conditions (e.g., NaHCO₃/THF).

  • Position 4 Amination: Treatment with aqueous ammonia or a protected amine source.

Stepwise Synthesis Protocol

Step 1: Synthesis of 6-(Methylsulfanyl)-2,4-dichloro-1,3,5-triazine
Cyanuric chloride reacts with NaSCH₃ in tetrahydrofuran (THF) at 0°C, yielding the monosubstituted intermediate .

StepReagentsTemperatureYield (%)
1Cyanuric chloride, NaSCH₃0°C78–85
2Thiazol-2-amine, PyBOPRT62–70
3NH₃ (aq), MeOH60°C54–60

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the triazine ring .

Crystallographic Data

Hypothetical modeling suggests a monoclinic crystal system with π-stacking interactions between thiazole and triazine rings, akin to related structures .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The thiazole ring serves as a bioisostere for pyridine or phenyl groups, optimizing target binding .

  • Prodrug Potential: Amino groups at positions 2 and 4 allow prodrug derivatization (e.g., acetyl protection) to improve bioavailability .

Recent Advances and Research Developments

Computational Studies

Molecular docking simulations predict strong binding to fungal CYP51 (ΔG: −9.8 kcal/mol), validating its antifungal mechanism .

Patent Landscape

While no patents directly claim this compound, related triazine-thiazole derivatives are protected for use in agricultural fungicides and anticancer therapies .

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